molecular formula C13H9ClN2O3S2 B11200938 N-(3-chlorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

N-(3-chlorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B11200938
M. Wt: 340.8 g/mol
InChI Key: MNINTOMFOXZUTM-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-5-(5-ISOXAZOLYL)-2-THIOPHENESULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a chlorophenyl group, an isoxazole ring, and a thiophenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-5-(5-ISOXAZOLYL)-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-5-(5-ISOXAZOLYL)-2-THIOPHENESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-CHLOROPHENYL)-5-(5-ISOXAZOLYL)-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-5-(5-ISOXAZOLYL)-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMOPHENYL)-5-(5-ISOXAZOLYL)-2-THIOPHENESULFONAMIDE
  • N-(3-FLUOROPHENYL)-5-(5-ISOXAZOLYL)-2-THIOPHENESULFONAMIDE
  • N-(3-METHOXYPHENYL)-5-(5-ISOXAZOLYL)-2-THIOPHENESULFONAMIDE

Uniqueness

N-(3-CHLOROPHENYL)-5-(5-ISOXAZOLYL)-2-THIOPHENESULFONAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties

This detailed article provides a comprehensive overview of N-(3-CHLOROPHENYL)-5-(5-ISOXAZOLYL)-2-THIOPHENESULFONAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H9ClN2O3S2

Molecular Weight

340.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H9ClN2O3S2/c14-9-2-1-3-10(8-9)16-21(17,18)13-5-4-12(20-13)11-6-7-15-19-11/h1-8,16H

InChI Key

MNINTOMFOXZUTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(S2)C3=CC=NO3

Origin of Product

United States

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